molecular formula C8H17ClN2O2 B3095340 trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride CAS No. 1262769-44-7

trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B3095340
CAS No.: 1262769-44-7
M. Wt: 208.68 g/mol
InChI Key: RCRSXWJNJVYRHE-WSZWBAFRSA-N
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Description

Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, in an aqueous or alcoholic solution. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or aminated products .

Scientific Research Applications

Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

CAS No.

1262769-44-7

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;/h7-9,11H,1-6H2;1H/t7-,8-;/m0./s1

InChI Key

RCRSXWJNJVYRHE-WSZWBAFRSA-N

SMILES

C1COCCN1C2CNCC2O.Cl.Cl

Isomeric SMILES

C1COCCN1[C@H]2CNC[C@@H]2O.Cl

Canonical SMILES

C1COCCN1C2CNCC2O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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